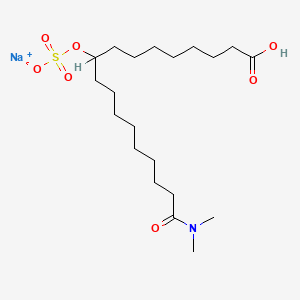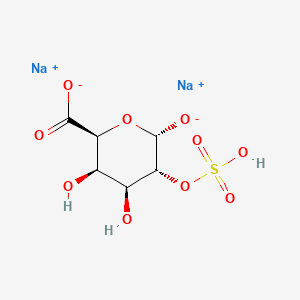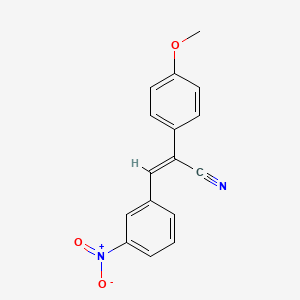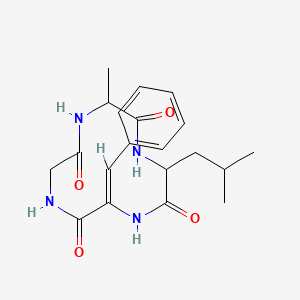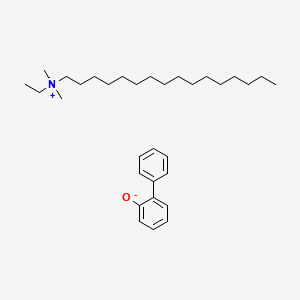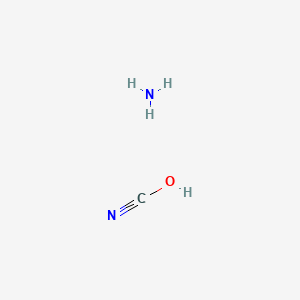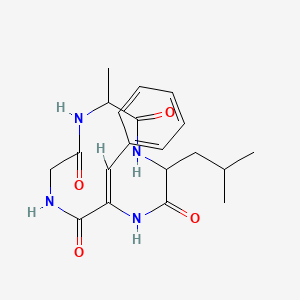
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) is a cyclic peptide compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both D- and L-amino acids, as well as a dehydrophenylalanine residue, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The dehydrophenylalanine residue is introduced using specific reagents and conditions to ensure the formation of the desired Z-configuration. The final cyclization step is achieved through the formation of a peptide bond between the terminal amino acids, resulting in the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dehydrophenylalanine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups within the peptide, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the peptide. Substitution reactions can introduce various functional groups, resulting in modified peptides with altered properties.
Wissenschaftliche Forschungsanwendungen
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying peptide synthesis, cyclization reactions, and peptide-protein interactions.
Biology: It serves as a tool for investigating the structure-activity relationships of cyclic peptides and their interactions with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs and inhibitors.
Industry: It is utilized in the design and synthesis of novel materials with specific properties, such as antimicrobial peptides and enzyme inhibitors.
Wirkmechanismus
The mechanism of action of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure of the peptide allows for stable binding to these targets, leading to modulation of their activity. The dehydrophenylalanine residue plays a crucial role in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(L-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl): Similar structure but with L-alanine instead of D-alanine.
Cyclo(D-alanyl-L-leucyl-(E)-alpha,beta-didehydrophenylalanylglycyl): Similar structure but with E-configuration of dehydrophenylalanine.
Cyclo(D-alanyl-L-valyl-(Z)-alpha,beta-didehydrophenylalanylglycyl): Similar structure but with L-valine instead of L-leucine.
Uniqueness
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) is unique due to the presence of D-alanine and the Z-configuration of the dehydrophenylalanine residue. These features contribute to its distinct chemical behavior and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
108340-83-6 |
|---|---|
Molekularformel |
C20H26N4O4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(3Z)-3-benzylidene-9-methyl-6-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C20H26N4O4/c1-12(2)9-15-20(28)24-16(10-14-7-5-4-6-8-14)19(27)21-11-17(25)22-13(3)18(26)23-15/h4-8,10,12-13,15H,9,11H2,1-3H3,(H,21,27)(H,22,25)(H,23,26)(H,24,28)/b16-10- |
InChI-Schlüssel |
OFNGHVNGNGCJSJ-YBEGLDIGSA-N |
Isomerische SMILES |
CC1C(=O)NC(C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1)CC(C)C |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)N1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

